molecular formula C16H10F2N2O2 B11835696 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid

Cat. No.: B11835696
M. Wt: 300.26 g/mol
InChI Key: VGZGTPGVERUFNI-UHFFFAOYSA-N
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Description

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a quinoline ring substituted with fluorine atoms at positions 5 and 8, and an amino group attached to the benzoic acid moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-influenza activity, the compound inhibits the RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms at positions 5 and 8 in 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid imparts unique chemical and biological properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C16H10F2N2O2

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

VGZGTPGVERUFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F

Origin of Product

United States

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